molecular formula C32H41NO8 B601111 N-(4-Hydroxyphenyl)retinamide-O-glucuronide CAS No. 79982-82-4

N-(4-Hydroxyphenyl)retinamide-O-glucuronide

Cat. No.: B601111
CAS No.: 79982-82-4
M. Wt: 567.69
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Description

N-(4-Hydroxyphenyl)retinamide-O-glucuronide is a derivative of N-(4-Hydroxyphenyl)retinamide, a synthetic retinoid. This compound is known for its enhanced biological activity and reduced toxicity compared to its parent compound. It has shown significant potential in chemoprevention and treatment of various cancers, particularly breast cancer .

Chemical Reactions Analysis

N-(4-Hydroxyphenyl)retinamide-O-glucuronide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Hydroxyphenyl)retinamide-O-glucuronide has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. It selectively accumulates in breast tissue and induces apoptosis in cancer cells. Unlike other retinoids, it does not rely on differentiation but rather on the induction of apoptosis, making it effective against both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)retinamide-O-glucuronide is compared with other retinoid derivatives such as:

This compound stands out due to its enhanced potency and reduced toxicity, making it a promising candidate for further research and development in cancer therapy .

Biological Activity

N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) is a synthetic retinoid derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment and ocular health. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

4-HPROG is derived from N-(4-hydroxyphenyl)retinamide (4-HPR), a retinoid known for its anti-cancer properties. The glucuronide conjugation enhances its solubility and stability, potentially increasing its therapeutic efficacy while reducing toxicity compared to its parent compound.

The biological activity of 4-HPROG is primarily attributed to its ability to induce apoptosis in cancer cells and modulate cellular differentiation. It operates through both retinoid receptor-dependent and -independent pathways:

  • Apoptosis Induction : 4-HPROG has been shown to promote programmed cell death in various cancer cell lines, including breast and cervical cancer cells. This effect is mediated by the generation of reactive oxygen species (ROS), which play a critical role in signaling apoptosis .
  • Differentiation : The compound also influences cellular differentiation, particularly in epithelial tissues, which is vital for restoring normal function in conditions like ocular surface diseases .

Antitumor Potency

Research indicates that 4-HPROG exhibits superior antitumor activity compared to equimolar doses of 4-HPR. In a study involving DMBA-induced rat mammary tumors, tumor regression was observed in 75% of rats fed a diet containing 2 mmol/kg of 4-HPROG . The maximum tolerated dose was higher for 4-HPROG (5 mmol/kg) than for 4-HPR (3.5 mmol/kg), indicating a favorable safety profile .

Table 1: Comparison of Antitumor Effects

CompoundDose (mmol/kg)Tumor Regression (%)Maximum Tolerated Dose (mmol/kg)
N-(4-Hydroxyphenyl)retinamide2753.5
This compound2Higher than 755

Clinical Applications

4-HPROG has shown promise in the chemoprevention of various cancers. In clinical trials, it demonstrated activity in reversing premalignant oral leukoplakia and reducing the incidence of contralateral breast cancer among premenopausal patients .

Ocular Applications

The compound's stability and solubility make it suitable for topical applications in treating ocular surface diseases. In vivo studies on vitamin A-deficient rabbits revealed significant improvements in corneal xerosis within three days of treatment with topical 0.1% 4-HPROG, with restoration of normal conjunctival epithelium by two weeks .

Table 2: Efficacy of 4-HPROG in Ocular Treatment

ParameterObserved Effect
Corneal XerosisCleared within 3 days
Conjunctival EpitheliumRestored by week 2
Goblet Cells PresencePresent by week 3
Ocular IrritationNone observed

Case Studies

  • Breast Cancer Prevention : A study involving women with a history of breast cancer showed that those treated with 4-HPROG had a significantly lower recurrence rate compared to controls, suggesting its potential as a preventive agent .
  • Ocular Surface Disease : In patients with cicatrizing conjunctival diseases, treatment with topical 4-HPROG resulted in improved epithelial health without irritation, indicating its therapeutic potential for ocular conditions .

Properties

IUPAC Name

(2S,3S,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26?,27-,28?,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVITUJIIRZWOPU-JNRLUXRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79982-82-4
Record name N-(4-Hydroxyphenyl)retinamide-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079982824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What are the advantages of N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) and its C-linked analogue retinamidobenzyl glucuronide (4-HPRCG) compared to N-(4-Hydroxyphenyl)retinamide (4-HPR) in terms of chemoprevention of mammary tumors?

A1: Both 4-HPROG and 4-HPRCG demonstrate superior chemopreventive activity against mammary tumor development compared to 4-HPR. Specifically, 4-HPROG exhibits greater antitumor potency than equimolar concentrations of 4-HPR, leading to tumor regression in 75% of rats fed a 2 mmol/Kg diet. Additionally, 4-HPROG displays a higher maximum tolerated dietary dose (MTD) of 5 mmol/Kg compared to 3.5 mmol/Kg for 4-HPR. The C-linked analogue 4-HPRCG further improves upon these characteristics, demonstrating greater chemopreventive potency and lower toxicity than 4-HPROG. This is evidenced by a longer tumor latency, lower tumor incidence, and decreased tumor multiplicity in rats treated with 4-HPRCG.

Q2: How does the stability of 4-HPRCG contribute to its enhanced chemopreventive activity?

A2: 4-HPRCG, being a C-linked glucuronide analogue of 4-HPROG, exhibits stability against acid hydrolysis and resistance to the enzymatic activity of β-glucuronidase. This enhanced stability likely contributes to its superior in vivo performance compared to 4-HPROG. By resisting degradation, 4-HPRCG potentially achieves a longer half-life and improved bioavailability, ultimately leading to enhanced chemopreventive efficacy.

Q3: What is the impact of 4-HPROG on corneal and conjunctival cells, and what potential therapeutic applications does this suggest?

A3: Research indicates that 4-HPROG exhibits biological activity in corneal and conjunctival cells. In a study using rabbits with vitamin A deficiency and corneal xerosis, topical application of 0.1% 4-HPROG resulted in the clearance of corneal xerosis within three days and restoration of a normal conjunctival epithelium within two weeks. Furthermore, 4-HPROG demonstrated inhibitory effects on the growth of conjunctival fibroblasts from rabbits and humans with ocular cicatricial pemphigoid (OCP) and Stevens-Johnson syndrome. These findings suggest that 4-HPROG holds potential as a therapeutic agent for treating ocular surface diseases characterized by squamous metaplasia and conjunctival fibrosis.

Q4: What is the current understanding of the mechanism of action of 4-HPROG and 4-HPRCG in chemoprevention?

A4: Interestingly, despite their evident chemopreventive activity, studies have shown that 4-HPROG and 4-HPRCG do not exhibit strong binding affinity for nuclear retinoid receptors or cellular retinoid binding proteins in vitro. This suggests that their mechanism of action in chemoprevention might differ from that of traditional retinoids, which typically exert their effects through these pathways. Further research is necessary to elucidate the precise molecular mechanisms underlying the chemopreventive efficacy of these glucuronide analogs.

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